molecular formula C13H14N4O2 B10893386 1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

1-methyl-4-{[(2-methylphenyl)carbonyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10893386
M. Wt: 258.28 g/mol
InChI Key: RGHXWWWMRVEVFD-UHFFFAOYSA-N
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Description

1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique molecular structure, which includes a pyrazole ring substituted with a methyl group and a benzoyl amino group.

Preparation Methods

The synthesis of 1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the methyl group: Methylation of the pyrazole ring is done using methyl iodide in the presence of a base.

    Attachment of the benzoyl amino group: This step involves the reaction of the methylated pyrazole with 2-methylbenzoyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen in the presence of a palladium catalyst, which may reduce the benzoyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles like amines can replace the benzoyl group.

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, inhibiting their function and thus exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds such as:

    4-[(2-Methylbenzoyl)amino]benzoic acid: This compound has a similar benzoyl amino group but differs in the core structure.

    2-Methyl-4-(2-methylbenzoylamino)benzoic acid: Another similar compound with variations in the substitution pattern on the benzoyl group.

The uniqueness of 1-METHYL-4-[(2-METHYLBENZOYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

2-methyl-4-[(2-methylbenzoyl)amino]pyrazole-3-carboxamide

InChI

InChI=1S/C13H14N4O2/c1-8-5-3-4-6-9(8)13(19)16-10-7-15-17(2)11(10)12(14)18/h3-7H,1-2H3,(H2,14,18)(H,16,19)

InChI Key

RGHXWWWMRVEVFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(N(N=C2)C)C(=O)N

Origin of Product

United States

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